molecular formula C22H25N3O4S B2997472 5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one CAS No. 1421444-87-2

5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one

Cat. No. B2997472
M. Wt: 427.52
InChI Key: BDNCJQHLHRTIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activities

  • Novel triazole derivatives, including those synthesized with morpholine and piperazine, have shown good to moderate antimicrobial activities against various microorganisms. This demonstrates their potential in developing new antimicrobial agents (Bektaş et al., 2010).
  • A series of benzoxazole derivatives containing morpholine and/or piperazine groups exhibited broad-spectrum antimicrobial activity, indicating their utility in treating infections caused by bacteria and Candida species (Temiz‐Arpacı et al., 2005).

Anticancer Activity

  • Thiosemicarbazone derivatives prepared from morpholine and piperazine showed moderate anticancer activity in vitro against human gastric, lung, and breast cancer cell lines, highlighting their potential as cancer therapeutics (Shi et al., 2016).
  • Novel acetamidothiazole derivatives, incorporating morpholine or different piperazines, demonstrated promising anticancer activity, underscoring the importance of these compounds in cancer research (Ali et al., 2013).

Anti-inflammatory and Analgesic Agents

  • Compounds derived from visnaginone and khellinone, including those with piperazine or morpholine, exhibited significant anti-inflammatory and analgesic activities. These findings suggest their potential as novel therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Synthesis of Dihydropyrimidinone Derivatives

  • A study on the Biginelli synthesis involving piperazine/morpholine moiety resulted in novel dihydropyrimidinone derivatives, showcasing the importance of these components in facilitating efficient chemical reactions (Bhat et al., 2018).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a reliable database for accurate information. It’s important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-(thiophen-2-ylmethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-16(26)17-4-6-18(7-5-17)23-8-10-24(11-9-23)22(28)20-14-29-15-21(27)25(20)13-19-3-2-12-30-19/h2-7,12,20H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNCJQHLHRTIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3COCC(=O)N3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one

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